tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate

Somatostatin receptor agonist/antagonist 1,3-cyclohexanebis(methylamine) scaffold Medicinal chemistry building block

tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 1197232-06-6) is a mono-Boc-protected cycloaliphatic diamine with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol. The compound belongs to the class of N-Boc-1,3-cyclohexanebis(methylamine) derivatives, which serve as key synthetic intermediates in medicinal chemistry, particularly in the construction of somatostatin receptor ligands and other bioactive molecules requiring a 1,3-disubstituted cyclohexane scaffold.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1197232-06-6
Cat. No. B3320006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate
CAS1197232-06-6
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCCC(C1)CN
InChIInChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h10-11H,4-9,14H2,1-3H3,(H,15,16)
InChIKeyKDUDDRCDKBMHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 1197232-06-6) – Procurement-Relevant Identity and Class Profile


tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 1197232-06-6) is a mono-Boc-protected cycloaliphatic diamine with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . The compound belongs to the class of N-Boc-1,3-cyclohexanebis(methylamine) derivatives, which serve as key synthetic intermediates in medicinal chemistry, particularly in the construction of somatostatin receptor ligands and other bioactive molecules requiring a 1,3-disubstituted cyclohexane scaffold [1]. It is supplied as a colorless liquid, insoluble in water but soluble in common organic solvents (ethanol, ether, benzene, acetone), and is typically stored sealed under dry conditions at 2–8 °C with room-temperature shipping compatibility .

Procurement Risk of Substituting tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 1197232-06-6) with In-Class Analogs


Generic substitution among Boc-protected cyclohexane diamines is unreliable because regiochemistry (1,3- vs. 1,4-substitution), the point of Boc attachment (ring-nitrogen vs. exocyclic methylene), stereochemistry (cis/trans or racemic), and counter-ion form (free base vs. hydrochloride) each independently alter reactivity, solubility, and the viability of downstream coupling reactions [1]. The 1,3-cyclohexanebis(methylamine) scaffold is pharmacophorically privileged in somatostatin receptor drug discovery, where the N–N distance imposed by the 1,3-geometry is critical for target engagement; the corresponding 1,4-isomer does not support the same binding pose and is absent from reported clinical candidates in this class [1][2]. Furthermore, the unprotected parent diamine (1,3-cyclohexanebis(methylamine), CAS 2579-20-6) lacks orthogonal protection, compelling additional protection/deprotection steps that reduce synthetic efficiency and introduce opportunities for side-product formation [3]. These structural distinctions mean that substituting the title compound without re-validating the entire synthetic sequence and biological readout carries a high risk of failed coupling, altered pharmacokinetics, or loss of target activity.

Quantitative Comparator Evidence for tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 1197232-06-6)


Regiochemical Advantage of 1,3-Substitution over 1,4-Substitution for Somatostatin Receptor Pharmacophore Engagement

The 1,3-cyclohexanebis(methylamine) scaffold embedded in the title compound is the core motif of L-779976, a selective nonpeptidic somatostatin subtype-2 (SST2) receptor agonist with a Ki of 0.05 nM, and of a structurally related SST3 antagonist series exhibiting IC₅₀ of 10 nM against human SST3 receptor expressed in CHO cells [1][2]. The 1,4-regioisomer, tert-butyl ((4-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 166168-16-7), presents a different N–N spatial orientation (para-like geometry) that does not match the pharmacophore requirements of these receptor systems; no SST2/SST3 clinical candidate incorporating the 1,4-scaffold has been reported . This regiochemical specificity makes the 1,3-compound the obligatory building block for any program targeting somatostatin receptor subtypes where the 1,3-cyclohexane bis-amine motif has been validated.

Somatostatin receptor agonist/antagonist 1,3-cyclohexanebis(methylamine) scaffold Medicinal chemistry building block

Documented Use as a Key Intermediate in the Synthesis of L-779976 (SST2 Agonist, Ki 0.05 nM)

The stereochemically defined analog of the title compound, tert-butyl [(1S,3R)-3-(aminomethyl)cyclohexyl]methylcarbamate, is explicitly identified as intermediate (VIII) in the published synthesis route of L-779976, a Merck somatostatin SST2 agonist developed as a pharmacological tool [1]. In this convergent synthesis, intermediate (VIII) is coupled with a tryptophan-derived carboxylic acid (XII) using EDC/HOBt, followed by Boc deprotection with TFA to yield the final product. The title compound (racemic mixture, CAS 1197232-06-6) represents the unresolved precursor that, upon chiral resolution or asymmetric synthesis, provides the enantiopure intermediate required for this clinically relevant synthetic pathway. No analogous 1,4-isomer intermediate is employed in any disclosed L-779976 or related somatostatin agonist synthesis [2].

L-779976 synthesis Somatostatin agonist intermediate Boc-protected diamine building block

Physical Form and Handling Advantage: Free Base Liquid vs. Hydrochloride Salt Solid

The title compound (free base, CAS 1197232-06-6) is a colorless liquid at ambient temperature, insoluble in water but freely soluble in ethanol, ether, benzene, and acetone . In contrast, the hydrochloride salt form (CID 76520748, MW 278.82 g/mol, purity ~95%) is a solid that requires different dissolution protocols and may introduce chloride ions that interfere with moisture-sensitive or metal-catalyzed coupling reactions . The liquid free base enables direct volumetric dispensing and homogeneous mixing in organic reaction media without the need for pre-dissolution or neutralization steps that the salt imposes. The free base also has a molecular weight advantage of 36.46 g/mol (the mass of HCl) over the hydrochloride salt on an active-diamine basis, meaning that per gram purchased, the free base delivers approximately 15% more reactive diamine equivalents .

Free base vs. salt form Solubility in organic synthesis Storage and shipping stability

Distinct Molecular Connectivity: Exocyclic Boc-Aminomethyl vs. Ring-Attached Boc-Amine in Structurally Similar Building Blocks

The title compound places the Boc protecting group on an exocyclic aminomethyl substituent (CH₂NHBoc), with the second aminomethyl group remaining free, giving a formula of C₁₃H₂₆N₂O₂ and MW 242.36 . A closely related building block, tert-butyl ((1R,3R)-3-(aminomethyl)cyclohexyl)carbamate (CAS 1222709-27-4), has the Boc group attached directly to the cyclohexyl ring nitrogen (NHBoc) with the aminomethyl group free, yielding C₁₂H₂₄N₂O₂ and MW 228.33 . The structural difference—exocyclic vs. ring-attached Boc placement—produces a 14.03 g/mol molecular weight difference and critically alters the steric environment around each reactive amine during coupling reactions. The exocyclic Boc-aminomethyl of the title compound provides a longer, more flexible linker arm (two methylene units from the ring) compared to the ring-attached Boc of CAS 1222709-27-4, which positions the protected amine closer to the cyclohexane core .

Boc protection site Exocyclic vs. endocyclic amine Building block differentiation

Supplier Purity Benchmarking: 98% Specification Readily Available, Matching or Exceeding Analog Purity Ranges

The title compound is available from Leyan (Cat. No. 1170963) at 98% purity, the highest routinely specified purity among accessible suppliers . AKSci offers the compound at 95% minimum purity . For comparison, the stereochemically defined analog trans-3-aminomethyl-1-(Boc-amino)cyclohexane (CAS 1222709-27-4) is listed by Thermo Scientific at 97% purity , while the hydrochloride salt (CID 76520748) is typically specified at 95% . The 98% purity grade of the title compound thus equals or exceeds the purity specifications of available in-class analogs, supporting its use in purity-sensitive applications such as late-stage coupling in medicinal chemistry or where residual amine impurities could interfere with subsequent catalytic steps.

Purity specification Vendor comparison Quality control for building blocks

Validated Application Scenarios for tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 1197232-06-6)


Medicinal Chemistry: Synthesis of Somatostatin Receptor Ligands Requiring a 1,3-Cyclohexane Bis-Amine Scaffold

The title compound serves as the racemic precursor to intermediate (VIII) in the published synthesis of L-779976, a Merck somatostatin SST2 agonist with Ki = 0.05 nM [1]. Programs targeting SST2, SST3 (where antagonists show IC₅₀ = 10 nM), or related somatostatin receptor subtypes should stock this building block as the gateway to a validated pharmacophoric scaffold. The Boc-protected exocyclic amine allows regioselective first-step coupling at the free aminomethyl group, with subsequent Boc deprotection (TFA/CH₂Cl₂) liberating the second amine for final fragment condensation, exactly as demonstrated in the L-779976 convergent synthesis [1].

Multi-Step Organic Synthesis: Orthogonal Protection for Sequential Amine Functionalization

The mono-Boc protection strategy of the title compound is purpose-built for synthetic sequences requiring sequential, chemoselective amine derivatization. The 98%-purity free-base liquid (Leyan Cat. 1170963) provides 4.13 mmol of diamine per gram and can be dispensed volumetrically into anhydrous organic reaction media without the neutralization steps required for the hydrochloride salt . This physical form and purity combination is particularly advantageous in moisture-sensitive reactions (e.g., amide couplings with HATU/DIPEA, reductive aminations with NaBH(OAc)₃, or metal-catalyzed cross-couplings) where the absence of chloride ions and water improves reproducibility .

Chemical Biology: Construction of Bifunctional Probe Molecules with Defined N–N Spacing

The 1,3-cyclohexane core imposes a specific spatial relationship between the two aminomethyl groups that has been exploited in somatostatin receptor pharmacophores [1]. Chemical biologists designing bifunctional probes, cross-linkers, or PROTAC-like molecules where precise N–N distance is a design parameter should select the 1,3-isomer (CAS 1197232-06-6) over the 1,4-isomer (CAS 166168-16-7) to access geometry that has been biologically validated in receptor-binding contexts. The 1,4-isomer, by contrast, has no reported quantitative target-engagement data in these receptor systems [2].

Process Chemistry Scale-Up: Free-Base Liquid Form Facilitating Continuous-Flow Manufacturing

The liquid physical state of the free base (CAS 1197232-06-6), combined with its solubility in a broad range of organic solvents (ethanol, ether, benzene, acetone), makes it amenable to continuous-flow synthesis platforms where solid handling and salt dissociation steps create engineering bottlenecks . The free base's 15% higher diamine-equivalent density compared to the hydrochloride salt (4.13 vs. 3.59 mmol/g) further reduces the mass of starting material required per batch, offering a meaningful cost-of-goods advantage at multi-gram to kilogram scale .

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